4-Bromo-2-(phenylsulfanyl)benzonitrile
Description
Its structural features make it a valuable intermediate in organic synthesis, particularly in the construction of sulfur-containing macrocycles and functionalized aromatics.
Properties
CAS No. |
825649-89-6 |
|---|---|
Molecular Formula |
C13H8BrNS |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
4-bromo-2-phenylsulfanylbenzonitrile |
InChI |
InChI=1S/C13H8BrNS/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-8H |
InChI Key |
XKBLBIZKQJLWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC(=C2)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.53–7.50 (m, 2H), 7.48–7.44 (m, 4H), 7.36 (dd, J = 2.0 Hz, 8.0 Hz, 1H), 6.96 (d, J = 2.0 Hz, 1H) .
- ¹³C NMR (100 MHz, CDCl₃): δ 145.1, 134.4, 134.3, 131.5, 130.1, 129.7, 129.4, 128.2, 127.7, 116.2, 110.6 .
The compound’s electron-deficient aromatic ring (due to the nitrile and bromine groups) enhances its reactivity in cross-coupling reactions, while the phenylsulfanyl moiety facilitates sulfur-based transformations.
Comparison with Structurally Similar Compounds
4-Bromo-2-(trifluoromethyl)benzonitrile
- Structure : Replaces phenylsulfanyl with a trifluoromethyl (-CF₃) group.
- Molecular Weight : 250.01 g/mol .
- Synthesis : Used as a substrate in nickel-catalyzed coupling with sodium sulfinates under visible light, yielding 4-(phenylsulfonyl)-2-(trifluoromethyl)benzonitrile (82% yield) .
- Commercial Availability : Purity >95%, priced at ¥12,000/5g .
- Safety : Harmful by inhalation, skin contact, or ingestion .
4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile
- Structure : Substitutes phenylsulfanyl with a 1,2,4-triazole ring.
- Synthesis : Prepared via nucleophilic aromatic substitution of 4-bromo-2-fluorobenzonitrile with 1,2,4-triazole (94% yield) under reflux with K₂CO₃ .
- Applications: Potential as an agrochemical intermediate due to fluorinated substituents .
(S)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile
4-Bromo-2-(bromomethyl)benzonitrile
4-Bromo-2-(methylamino)benzonitrile
4-Bromo-2-(morpholin-4-yl)benzonitrile
- Structure : Morpholine ring at the 2-position.
- Molecular Weight : 267.12 g/mol .
- Solubility: Slightly soluble in chloroform and methanol .
Comparative Analysis Table
Key Findings and Insights
- Reactivity Trends : The phenylsulfanyl group in the parent compound enables sulfur-based macrocyclization , whereas trifluoromethyl and sulfonyl derivatives show higher electrophilicity for cross-coupling .
- Synthetic Efficiency : Triazole and morpholine derivatives achieve high yields (>90%) via nucleophilic substitution , contrasting with epoxy derivatives, which are synthetically challenging and costly .
- Safety Considerations : Bromine and trifluoromethyl groups necessitate stringent safety protocols due to toxicity .
Q & A
Synthesis and Optimization
Q: How is 4-Bromo-2-(phenylsulfanyl)benzonitrile synthesized, and what are the key reaction parameters affecting yield and purity? A: The compound is synthesized via a modular C–H activation strategy, enabling the construction of sulfur-containing macrocycles. Key parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Ni) are critical for regioselective C–H bond functionalization.
- Reaction temperature : Optimized between 80–100°C to balance reaction rate and side-product formation.
- Solvent system : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
- Stoichiometry of sulfur donors : Excess phenylthiol improves thioether bond formation efficiency.
Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. NMR data (¹H, ¹³C) confirm structural integrity .
Spectroscopic Characterization
Q: What spectroscopic techniques are employed to characterize this compound, and how do the NMR signals correlate with its molecular structure? A: ¹H and ¹³C NMR are primary tools. Key spectral assignments include:
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H: 7.53–7.50 (m) | 2H | Aromatic H (ortho to Br) |
| ¹H: 7.36 (dd) | 1H | Aromatic H (meta to CN) |
| ¹³C: 145.1 | Quaternary C (S-linked) | |
| ¹³C: 116.2 | Nitrile (C≡N) | |
| The splitting patterns (e.g., doublet of doublets at δ 7.36) confirm substitution patterns. IR spectroscopy further validates the C≡N stretch (~2230 cm⁻¹) . |
Applications in Organic Synthesis
Q: How is this compound utilized as an intermediate in synthesizing sulfur-containing macrocycles? A: Its bromo and phenylsulfanyl groups enable dual reactivity:
- Bromo substituent : Participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.
- Phenylsulfanyl group : Acts as a directing group for C–H activation, facilitating macrocyclization.
For example, Pd-catalyzed intramolecular coupling yields 14–18-membered macrocycles with >70% efficiency. The nitrile group stabilizes intermediates via π-backbonding with metal catalysts .
Adsorption and Surface Interactions
Q: How do the bromo and phenylsulfanyl substituents influence adsorption behavior on metal surfaces? A: Benzonitrile derivatives exhibit distinct adsorption due to their dipole moment (4.01–4.18 D) and binding sites. For this compound:
- Bromo group : Enhances electron-withdrawing effects, increasing surface affinity on noble metals (e.g., Au, Pt).
- Phenylsulfanyl group : Facilitates chemisorption via S–metal bonds, as observed in Ag and Pd systems.
Computational studies (DFT) suggest tilted adsorption geometries, with the nitrile group oriented away from the surface .
Thermodynamic and Solvation Properties
Q: What methodologies are used to determine solvation free energies and surface energies for this compound? A: Key approaches include:
- Laser-induced fluorescence (LIF) : Measures solvation dynamics in polar solvents (e.g., water, DMSO).
- Molecular dynamics (MD) simulations : Predict surface energy (∼45 mN/m) and interfacial orientation.
- DSC/TGA : Evaluates thermal stability (decomposition >250°C) and phase transitions.
Experimental data correlate with computational models (COSMO-RS) to optimize solvent selection for reactions .
Reactivity in Cross-Coupling Reactions
Q: How does the phenylsulfanyl substituent affect Suzuki-Miyaura coupling reactivity compared to unsubstituted bromobenzonitriles? A: The phenylsulfanyl group:
- Electronically : Donates electron density via resonance, reducing oxidative addition rates at Pd(0) centers.
- Sterically : Hinders catalyst access, requiring bulky ligands (e.g., SPhos) to improve yields.
Comparative studies show coupling efficiencies: this compound (62%) vs. 4-bromobenzonitrile (85%) under identical conditions .
Mechanistic Studies in Catalysis
Q: What role does this compound play in C–H activation mechanisms, and how are intermediates characterized? A: In Pd-catalyzed C–H activation:
Pre-coordination : The nitrile group binds Pd(II), directing ortho-C–H bond cleavage.
Thioether-assisted cyclometalation : Forms a 5-membered palladacycle intermediate.
Transmetallation : Bromide displacement by arylboronic acids completes the coupling.
In situ XAS and ESI-MS track intermediates, revealing a rate-determining C–H cleavage step (ΔG‡ = 24.3 kcal/mol) .
Comparative Analysis with Structural Analogues
Q: How do halogen substitutions (e.g., Cl, F) at the 4-position alter physicochemical properties? A: Substituent effects include:
| Substituent | LogP | Melting Point (°C) | Dipole Moment (D) |
|---|---|---|---|
| Br | 3.2 | 110–112 | 4.10 |
| Cl | 2.8 | 108–110 | 3.98 |
| F | 2.5 | 69–72 | 3.85 |
| Halogen size and electronegativity directly influence solubility and reactivity in SNAr reactions . |
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